VAP-1 Inhibition in Cellular Assays
2-amino-N-(3-chlorobenzyl)benzamide demonstrates potent VAP-1 inhibitory activity with IC50 values of 23 nM against rat VAP-1 and 24 nM against human VAP-1, measured in CHO cell-based assays using 14C-benzylamine as substrate [1]. In contrast, the unsubstituted analog 2-amino-N-benzylbenzamide has no reported VAP-1 inhibitory activity in any published dataset and is commercially documented solely as a fluorescent probe or synthetic intermediate . The introduction of the 3-chloro substituent therefore converts an inactive scaffold into a low-nanomolar VAP-1 inhibitor.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 23 nM (rat VAP-1); 24 nM (human VAP-1) |
| Comparator Or Baseline | 2-amino-N-benzylbenzamide: No VAP-1 inhibitory activity reported |
| Quantified Difference | >1000-fold improvement in potency (estimated based on assay detection limits) |
| Conditions | CHO cells expressing rat or human VAP-1; 14C-benzylamine substrate; 20-minute preincubation |
Why This Matters
This potency gain driven by the 3-chloro substituent justifies procurement of the chlorinated compound for any VAP-1/SSAO target validation or anti-inflammatory screening campaign.
- [1] BindingDB BDBM50205269 (CHEMBL3919913); BindingDB BDBM50268071 (CHEMBL4074717). IC50: 23 nM (rat VAP-1), 24 nM (human VAP-1). View Source
